![molecular formula C12H16ClNO B6157571 4-[(3-chlorophenyl)methyl]piperidin-4-ol CAS No. 1226037-33-7](/img/no-structure.png)
4-[(3-chlorophenyl)methyl]piperidin-4-ol
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Overview
Description
“4-[(3-chlorophenyl)methyl]piperidin-4-ol” is a chemical compound with the CAS Number: 1803590-21-7 . It has a molecular weight of 262.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-[(3-chlorophenyl)methyl]piperidin-4-ol” is 1S/C12H16ClNO.ClH/c13-11-3-1-2-10 (8-11)9-12 (15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H . This indicates that the compound contains one nitrogen atom, one oxygen atom, two chlorine atoms, 12 carbon atoms, 16 hydrogen atoms, and one additional hydrogen atom from the hydrochloride group .Physical And Chemical Properties Analysis
“4-[(3-chlorophenyl)methyl]piperidin-4-ol” is a powder that is stored at room temperature . It has a molecular weight of 262.18 .Scientific Research Applications
- Piperidine derivatives exhibit promising anticancer effects. For instance, piperine , a natural alkaloid containing a piperidine moiety, has demonstrated activity against cancer cells. It shows antioxidant properties and inhibits free radicals. Piperine is found in plants of the Piperaceae family and has potential applications in cancer therapy .
- Other piperidine-based compounds, such as evodiamine , matrine , berberine , and tetrandine , also exhibit antiproliferative and antimetastatic effects against various cancers .
- Piperidine derivatives may have antiviral properties. While more research is needed, their potential in combating viral infections, including HIV-1, is an area of interest .
Anticancer Properties
Antiviral Applications
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 4-[(3-chlorophenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
4-[(3-chlorophenyl)methyl]piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the basic nitrogen atom present in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 4-[(3-chlorophenyl)methyl]piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3-chlorophenyl)methyl]piperidin-4-ol involves the conversion of 3-chlorobenzyl chloride to 4-[(3-chlorophenyl)methyl]piperidine, followed by the reduction of the resulting imine to the final product.", "Starting Materials": [ "3-chlorobenzyl chloride", "piperidine", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 3-chlorobenzyl chloride is reacted with piperidine in ethanol to form 4-[(3-chlorophenyl)methyl]piperidine.", "Step 2: The resulting imine is reduced using sodium borohydride in acetic acid to form 4-[(3-chlorophenyl)methyl]piperidin-4-ol." ] } | |
CAS RN |
1226037-33-7 |
Product Name |
4-[(3-chlorophenyl)methyl]piperidin-4-ol |
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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